AChE/BChE/MAO-B-IN-4

Alzheimer's disease multi-target-directed ligand cholinesterase inhibition

AChE/BChE/MAO-B-IN-4 is a synthetic indan-1-one derivative designed as a multi-target-directed ligand (MTDL) for Alzheimer's disease (AD) research. It functions as a potent and balanced inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).

Molecular Formula C26H33N3O4
Molecular Weight 451.6 g/mol
Cat. No. B12407581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE/MAO-B-IN-4
Molecular FormulaC26H33N3O4
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C26H33N3O4/c1-28(2)11-6-12-29(3)17-25(30)27-21-9-7-18(8-10-21)13-20-14-19-15-23(32-4)24(33-5)16-22(19)26(20)31/h7-10,13,15-16H,6,11-12,14,17H2,1-5H3,(H,27,30)/b20-13-
InChIKeyPHRRVDDXOIXGNS-MOSHPQCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE/BChE/MAO-B-IN-4: A Multi-Target Indanone Derivative for Alzheimer's Disease Research with Defined Cholinesterase and MAO-B Inhibition


AChE/BChE/MAO-B-IN-4 is a synthetic indan-1-one derivative designed as a multi-target-directed ligand (MTDL) for Alzheimer's disease (AD) research [1]. It functions as a potent and balanced inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B) [1]. Unlike single-target agents, this compound concurrently addresses cholinergic deficits and oxidative stress pathways implicated in AD pathology [1]. The compound is primarily utilized as a research tool in preclinical AD models and for in vitro enzyme inhibition studies .

Why Generic Substitution of AChE/BChE/MAO-B-IN-4 with Single-Target or Less Balanced Multi-Target Inhibitors Fails in AD Research


In Alzheimer's disease research, substituting AChE/BChE/MAO-B-IN-4 with generic single-target inhibitors (e.g., donepezil for AChE only, or rasagiline for MAO-B only) or less balanced multi-target agents (e.g., tacrine-selegiline hybrids) fundamentally alters the experimental pharmacodynamic profile. AChE/BChE/MAO-B-IN-4 is specifically characterized by its nanomolar-level, balanced inhibition across three key AD targets: human AChE (IC50 = 0.0458 μM), human BChE (IC50 = 0.0750 μM), and human MAO-B (IC50 = 0.0393 μM) [1]. The concomitant and near-equipotent engagement of these targets is a critical design feature that cannot be replicated by combining separate single-target inhibitors or using other multi-target agents with different potency ratios or selectivity profiles [1]. The quantitative evidence below details the specific performance parameters that differentiate this compound.

AChE/BChE/MAO-B-IN-4: Quantitative Differentiation in Multi-Target Enzyme Inhibition, Amyloid Interference, and Oxidative Stress Modulation


Superior Balanced Multi-Target Inhibition vs. Donepezil and Tacrine

AChE/BChE/MAO-B-IN-4 exhibits a uniquely balanced inhibition profile against AChE, BChE, and MAO-B, which is distinct from clinical standards donepezil and tacrine. While donepezil is a potent AChE inhibitor (IC50 = 0.0201 μM), it shows minimal BChE activity (IC50 = 7.31 μM) and negligible MAO-B inhibition [1][2]. Tacrine, an older dual AChE/BChE inhibitor (AChE IC50 = 0.2051 μM; BChE IC50 = 0.0441 μM), lacks MAO-B activity [2]. In contrast, AChE/BChE/MAO-B-IN-4 provides comparable nanomolar potency across all three targets (AChE IC50 = 0.0458 μM; BChE IC50 = 0.0750 μM; MAO-B IC50 = 0.0393 μM) . This balanced profile ensures simultaneous modulation of cholinergic and oxidative stress pathways at similar concentration ranges, a property not achievable with the comparators.

Alzheimer's disease multi-target-directed ligand cholinesterase inhibition

Enhanced AChE Potency and Multi-Target Profile vs. Tacrine-Selegiline Hybrid 7d

When compared to another multi-target agent, the tacrine-selegiline hybrid 7d (hAChE IC50 = 1.57 μM; hMAO-B IC50 = 4.75 μM), AChE/BChE/MAO-B-IN-4 demonstrates significantly superior potency [1]. The target compound exhibits 34-fold greater AChE inhibition (0.0458 μM vs. 1.57 μM) and 121-fold greater MAO-B inhibition (0.0393 μM vs. 4.75 μM) . Furthermore, AChE/BChE/MAO-B-IN-4 maintains a balanced BChE inhibition profile (0.0750 μM), whereas 7d exhibits weaker BChE inhibition (hBuChE IC50 = 0.43 μM) [1]. This potency differential translates to lower required concentrations for achieving target engagement in in vitro systems.

Alzheimer's disease multi-target-directed ligand tacrine hybrid comparator

Potent Inhibition of β-Amyloid Aggregation vs. Multi-Target Hybrids

AChE/BChE/MAO-B-IN-4 demonstrates potent inhibition of self-induced β-amyloid (Aβ) aggregation with an IC50 of 0.1966 μM . This compares favorably to other multi-target agents in the same chemical class, such as the tacrine-coumarin hybrid 17d, which achieved only 58.4% inhibition at a 100-fold higher concentration (20 μM) [1]. The ability to potently inhibit Aβ aggregation at sub-micromolar concentrations complements its enzyme inhibition profile, providing a more comprehensive anti-amyloidogenic effect.

Alzheimer's disease β-amyloid aggregation multi-target-directed ligand

Significant Antioxidant Activity Complementing Multi-Target Enzyme Inhibition

Beyond enzyme inhibition, AChE/BChE/MAO-B-IN-4 exhibits significant antioxidant activity, a property not present in pure enzyme inhibitors like donepezil or tacrine [1]. While the primary publication characterizes this activity as 'significant' and 'high' in comparative analysis of 42 indanone derivatives, and vendor data corroborates this finding, a precise quantitative comparator (e.g., Trolox equivalent) is not provided . This antioxidant capacity, combined with its ability to prevent β-amyloid plaque aggregation, positions the compound as a multifunctional agent addressing both cholinergic dysfunction and oxidative damage, two key AD pathologies.

Alzheimer's disease oxidative stress antioxidant activity

Moderate Cytotoxicity Profile in Fibroblast Cells

AChE/BChE/MAO-B-IN-4 exhibited an IC50 of 6.8118 μM against the NIH/3T3 fibroblast cell line, indicating moderate cytotoxicity at concentrations well above its enzyme inhibition IC50 values . This provides a preliminary in vitro safety window for the compound's primary pharmacological activities (enzyme inhibition IC50s are ~0.04-0.08 μM). In comparison, many tacrine-based multi-target hybrids exhibit higher cytotoxicity, with tacrine itself known for hepatotoxicity [1]. While this data is from a single cell line, it provides a useful benchmark for assessing the compound's suitability for cell-based assays.

Alzheimer's disease cytotoxicity in vitro safety

AChE/BChE/MAO-B-IN-4: Targeted Research and Industrial Application Scenarios


Multi-Target In Vitro Mechanistic Studies of Alzheimer's Disease

This compound is ideal for in vitro studies requiring simultaneous modulation of cholinergic and oxidative stress pathways. Its balanced nanomolar inhibition of AChE, BChE, and MAO-B, combined with its ability to inhibit β-amyloid aggregation (IC50 = 0.1966 μM) and provide antioxidant activity, allows researchers to investigate the interplay of these pathways in cell-based models without the confounding variables of multiple compounds [1].

Benchmarking Novel Multi-Target Directed Ligands (MTDLs)

Given its well-characterized and balanced inhibitory profile (AChE IC50 = 0.0458 μM, BChE IC50 = 0.0750 μM, MAO-B IC50 = 0.0393 μM), AChE/BChE/MAO-B-IN-4 serves as a valuable reference compound for screening and characterizing new MTDL candidates for AD . Its performance metrics provide a clear benchmark against which the potency and multi-target engagement of novel synthetic analogs can be quantitatively assessed.

Preclinical Evaluation in Rodent Models of Cognitive Impairment

For research groups conducting preclinical in vivo AD studies, AChE/BChE/MAO-B-IN-4 offers a single-agent tool to evaluate the therapeutic potential of concurrent AChE/BChE/MAO-B inhibition. While specific in vivo data for this compound is limited, its profile suggests utility in models such as scopolamine-induced amnesia, similar to the related compound A1 which demonstrated cognitive improvement [2]. Researchers can correlate observed behavioral effects with its in vitro pharmacodynamic profile.

Structure-Activity Relationship (SAR) Studies of Indanone Derivatives

As a specific indan-1-one derivative (Compound D39), this molecule is a key compound for SAR studies within this chemical series [1]. Its distinct substitution pattern contributes to its balanced enzyme inhibition and anti-amyloid properties. Comparing its activity with analogs like D28 (AChE IC50 = 0.0248 μM, BChE IC50 not reported) and D38 (AChE IC50 = 0.0473 μM, BChE IC50 = 0.0782 μM) helps elucidate the structural features critical for multi-target activity [3].

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